3-Methylmorpholine
Overview
Description
3-Methylmorpholine is an organic compound with the molecular formula C5H11NO. It is a derivative of morpholine, featuring a methyl group attached to the nitrogen atom. This compound is a colorless liquid with a characteristic amine-like odor. It is used in various chemical processes and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Diethylene Glycol Catalyzed Ammonia Decyclization Method: This method involves the reaction of diethylene glycol with ammonia in the presence of a catalyst to produce this compound.
Diethanolamine Strong Acid Dehydration Cyclic Method: In this method, diethanolamine undergoes dehydration with sulfuric acid under heating conditions to form this compound.
Condensation Reaction of 1,4-Butanediol and Ammonia: This method involves heating 1,4-butanediol with ammonia in the presence of a catalyst to obtain this compound.
Hydrogenation Reduction of Acetonitrile: this compound can also be synthesized by the hydrogenation reduction of acetonitrile.
Industrial Production Methods:
- The industrial production of this compound typically involves the diethylene glycol catalyzed ammonia decyclization method due to its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: this compound can participate in substitution reactions where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine or bromine are often used in substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can produce various halogenated derivatives.
Mechanism of Action
Target of Action
3-Methylmorpholine is a chemical compound with the molecular formula C5H11NO . It’s a derivative of morpholine, which is a cyclic tertiary amine . .
Mode of Action
It’s known that morpholine derivatives can interact with various biological targets
Biochemical Pathways
Morpholine derivatives are known to be involved in a variety of biological activities .
Pharmacokinetics
The boiling point of this compound is 1371 °C at 760 mmHg, and its density is 0891g/cm3 , which may influence its bioavailability.
Result of Action
It’s known that morpholine derivatives can exhibit a variety of biological activities .
Biochemical Analysis
Biochemical Properties
3-Methylmorpholine plays a significant role in biochemical reactions, particularly as a catalyst and intermediate in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that involve nucleophilic substitution and ring-opening mechanisms. For instance, this compound can act as a nucleophile in reactions catalyzed by enzymes such as cytochrome P450 monooxygenases, which are involved in the oxidation of organic substrates . Additionally, it can form complexes with metal ions, influencing the activity of metalloenzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinases, leading to alterations in cellular responses . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit or activate enzymes by forming reversible or irreversible complexes with their active sites . This interaction can lead to changes in the enzyme’s conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. In vitro studies have shown that this compound is relatively stable under neutral and slightly acidic conditions but can degrade under highly acidic or basic conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating its potential toxicity at elevated concentrations . Threshold effects have also been observed, where specific dosages are required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its own degradation and transformation. It is primarily metabolized by cytochrome P450 enzymes, which convert it into hydroxylated and oxidized derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interaction of this compound with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is crucial for its metabolic processing.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cellular environment. The distribution of this compound can affect its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, nucleus, and organelles such as mitochondria . The localization of this compound can impact its activity and function, as it may interact with specific biomolecules within these compartments. Post-translational modifications and targeting signals can also play a role in directing this compound to particular subcellular locations.
Scientific Research Applications
3-Methylmorpholine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Morpholine: The parent compound of 3-Methylmorpholine, featuring a similar structure but without the methyl group.
N-Methylmorpholine: Another derivative with a methyl group attached to the nitrogen atom, similar to this compound.
2-Methylmorpholine: A positional isomer with the methyl group attached to the second carbon atom instead of the nitrogen.
Uniqueness:
- This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other morpholine derivatives. Its enhanced reactivity and solubility make it particularly valuable in various industrial and research applications .
Properties
IUPAC Name |
3-methylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWWGMKXCYLZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303288 | |
Record name | 3-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42185-06-8 | |
Record name | 42185-06-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.